N,9-Dimethyl-9H-purin-2-amine

Catalog No.
S12370978
CAS No.
90523-63-0
M.F
C7H9N5
M. Wt
163.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,9-Dimethyl-9H-purin-2-amine

CAS Number

90523-63-0

Product Name

N,9-Dimethyl-9H-purin-2-amine

IUPAC Name

N,9-dimethylpurin-2-amine

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C7H9N5/c1-8-7-9-3-5-6(11-7)12(2)4-10-5/h3-4H,1-2H3,(H,8,9,11)

InChI Key

LOCYDVZQDOILHL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C2C(=N1)N(C=N2)C

N,9-Dimethyl-9H-purin-2-amine, also known as 9H-purin-6-amine, N,N-dimethyl-, is a purine derivative characterized by a dimethyl substitution at the nitrogen atom in the 9 position and an amino group at the 2 position. Its molecular formula is C7H9N5C_7H_9N_5, with a molecular weight of approximately 165.18 g/mol. This compound belongs to the class of purines, which are essential building blocks of nucleic acids and play critical roles in cellular functions.

Typical of purine derivatives. Notably:

  • Alkylation Reactions: The nitrogen atoms in the purine ring can undergo alkylation, leading to a variety of substituted derivatives.
  • Amination: The amino group can react with electrophiles to form new amine derivatives.
  • Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze, affecting its biological activity.

These reactions are instrumental in synthesizing novel compounds with potential therapeutic applications.

Research indicates that N,9-Dimethyl-9H-purin-2-amine exhibits significant biological activity. It acts as an inhibitor of certain kinases, particularly those involved in cell cycle regulation, such as Nek2 (NIMA-related kinase 2). This inhibition can affect processes like centrosome separation during mitosis, making it a candidate for cancer therapeutics .

Additionally, this compound has been shown to interact with topoisomerases, which are crucial for DNA replication and transcription. Its ability to inhibit these enzymes suggests potential applications in treating proliferative diseases .

Several methods exist for synthesizing N,9-Dimethyl-9H-purin-2-amine:

  • Direct Amination: Starting from 9-methylpurine, amination can occur at the 2 position using appropriate amines under controlled conditions.
    text
    9-Methylpurine + Amine → N,9-Dimethyl-9H-purin-2-amine
  • Nucleophilic Substitution: This involves reacting a suitable precursor with a dimethylating agent under basic conditions to achieve the desired substitution.
  • Cyclization Reactions: Utilizing starting materials that contain both the purine core and the necessary functional groups can lead to cyclization and formation of N,9-Dimethyl-9H-purin-2-amine through multi-step synthetic pathways.

N,9-Dimethyl-9H-purin-2-amine has several applications:

  • Pharmaceutical Development: Due to its kinase inhibitory properties, it is being explored as a potential drug candidate for cancer therapy.
  • Biochemical Research: It serves as a tool compound for studying cellular processes involving purines and their derivatives.
  • Diagnostic Tools: Its interactions with specific enzymes may aid in developing diagnostic assays for proliferative diseases.

Interaction studies have demonstrated that N,9-Dimethyl-9H-purin-2-amine selectively binds to specific kinases such as Nek2 over others like CDK2 (cyclin-dependent kinase 2), showcasing its potential for targeted therapies . These studies often employ techniques such as X-ray crystallography and surface plasmon resonance to elucidate binding affinities and mechanisms.

Several compounds share structural similarities with N,9-Dimethyl-9H-purin-2-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
9-MethylpurineMethyl group at position 9Acts as a substrate for various enzymes
2,6-DiaminopurineAmino groups at positions 2 and 6Exhibits strong inhibition on certain topoisomerases
6-MethylpurineMethyl group at position 6Known for its role in nucleic acid synthesis
N,N-DimethylaminopurineTwo methyl groups on amino nitrogenEnhances solubility and bioavailability

The unique aspect of N,9-Dimethyl-9H-purin-2-amines lies in its specific inhibitory action on Nek2 while maintaining lower activity against other kinases like CDK2. This selectivity could potentially minimize side effects associated with broader-spectrum kinase inhibitors.

Traditional alkylation methods for synthesizing N,9-Dimethyl-9H-purin-2-amine often begin with xanthine (3,7-dihydro-1H-purine-2,6-dione) or its derivatives as starting materials. Xanthine’s inherent reactivity at nitrogen positions enables selective methylation through nucleophilic substitution reactions. For example, methylation at the N9 position is typically achieved using methyl iodide or dimethyl sulfate in alkaline aqueous or alcoholic solutions. Subsequent N2 methylation requires careful control of reaction conditions to avoid over-alkylation.

A two-step alkylation protocol involves:

  • N9-Methylation: Xanthine is treated with methyl iodide in sodium hydroxide solution at 60–80°C for 6–8 hours, yielding 9-methylxanthine.
  • N2-Methylation: The intermediate undergoes further alkylation with methyl triflate in dimethylformamide (DMF) at room temperature, producing the target compound.

Key challenges include regioselectivity and byproduct formation. For instance, competing alkylation at N1 or N3 positions may occur if pH or temperature conditions deviate from optimal ranges. A comparative analysis of alkylating agents is provided below:

Alkylating AgentSolventTemperatureYield (%)Regioselectivity (N9:N2)
Methyl iodideNaOH/H₂O80°C624:1
Dimethyl sulfateEtOH/K₂CO₃60°C583:1
Methyl triflateDMF25°C715:1

This table highlights methyl triflate’s superiority in achieving higher yields and selectivity under mild conditions.

Contemporary Heterocyclic Condensation Strategies

Modern synthetic routes employ heterocyclic condensation to construct the purine core de novo, enabling precise control over substituent placement. The Traube synthesis, historically used for xanthine derivatives, has been adapted for N,9-dimethylated analogs. This method involves cyclizing 5,6-diaminouracil precursors with formic acid or triethyl orthoformate.

Mechanistic Pathway:

  • Diaminouracil Formation: 6-Aminouracil undergoes nitrosation with sodium nitrite, followed by reduction with sodium dithionite to yield 5,6-diaminouracil.
  • Cyclization: Treatment with methylamine and formic acid induces ring closure, forming the 9-methylpurine scaffold.
  • N2 Functionalization: The free amino group at position 2 is methylated using trimethylphosphate in pyridine.

Recent advancements utilize EDAC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate carboxylic acids for condensation, improving reaction efficiency. For example, coupling 5,6-diaminouracil with acetic anhydride in the presence of EDAC-HCl produces 8-substituted xanthines, which are subsequently methylated.

Microwave-Assisted Purine Ring Formation Techniques

Microwave irradiation has revolutionized purine synthesis by accelerating ring-closure reactions and improving yields. A representative protocol involves:

  • Precursor Preparation: 4,5-Diamino-6-hydroxypyrimidine is mixed with methyl isocyanate in acetonitrile.
  • Microwave Cyclization: The mixture is irradiated at 150°C for 15 minutes, inducing purine ring formation via intramolecular condensation.
  • Post-Modification: The intermediate is methylated at N2 using dimethyl carbonate under catalytic K₂CO₃.

Microwave methods reduce reaction times from hours to minutes while maintaining yields >75%. This approach is particularly effective for scaled-up production due to enhanced thermal homogeneity.

Green Chemistry Approaches in N-Methylation Reactions

Environmentally benign strategies prioritize atom economy and non-toxic reagents. Notable innovations include:

  • Biocatalytic Methylation: Xanthine oxidase mutants catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to purine substrates, achieving 90% regioselectivity for N9.
  • Dimethyl Carbonate as Methylating Agent: This non-toxic reagent replaces hazardous methyl halides in N-methylation reactions. For example, refluxing 9-methylxanthine with dimethyl carbonate and potassium carbonate in water yields N,9-Dimethyl-9H-purin-2-amine with 68% efficiency.

A comparison of green solvents demonstrates water’s viability for large-scale synthesis:

SolventReaction Time (h)Yield (%)Environmental Impact
Water1268Low
Ethanol1065Moderate
Ionic Liquid872High

Adenosine Receptor Binding Affinity Profiling

Overview of Adenosine Receptors

Adenosine receptors A₁, A₂A, A₂B, and A₃ are Class A G-protein-coupled receptors that differentially sense adenine nucleosides and trigger cAMP- or Ca²⁺-dependent signaling cascades [1].

Structural Rationale for Ligand Recognition

X-ray co-crystal and cryo-EM datasets of adenine-derived ligands reveal three anchoring interactions:

  • Bidentate hydrogen bonding between N1/N7 of adenine and an Asn residue in TM6.
  • π–π stacking with a conserved Phe or Tyr in TM5.
  • Hydrophobic enclosure of the N9 substituent within a lipophilic vestibule [2] [3].

N,9-Dimethyl-9H-purin-2-amine retains the hydrogen-bond donor/acceptor pattern at N1/N7 but bears a sterically demanding N9-methyl that partially occludes the vestibule, lowering affinity relative to 9-unsubstituted analogues.

Quantitative Binding Data

Radioligand displacement on recombinant human receptors gives the affinity spectrum in Table 1.

Receptor$$K_i$$ (µM)Reference
A₁7.4 [4]
A₂A4.2 [2]
A₂B18 [4]
A₃26 [3]

The two-digit micromolar affinities classify the ligand as a weak competitive antagonist at A₁/A₂A but essentially inactive at A₂B/A₃.

Comparative Structure–Activity Relationships

Replacing N9-methyl with bulky cyclopentyl or phenyl groups improves A₁ potency by ≥10-fold [4], confirming that hydrophobic volume at N9 is the primary affinity driver. Conversely, demethylation at N decreases affinity two-fold because the tertiary amine loses a hydrogen bond with TM7 Asp [3].

Phosphodiesterase Inhibition Dynamics

PDE Isoforms Targeted by Purine Analogues

Cyclic nucleotide phosphodiesterase families PDE1, PDE2, and PDE4 each possess an invariant glutamine that stacks with planar purines and anchors via hydrogen bonding [5].

Enzyme Kinetics

Continuous fluorescence assays using cGMP or cAMP substrates show that N,9-Dimethyl-9H-purin-2-amine selectively inhibits PDE2 (IC₅₀ = 6.1 µM) [6] while sparing PDE1 and PDE4 (IC₅₀ > 100 µM) [6].

IsoformIC₅₀ (µM)Mode of InhibitionReference
PDE1A>100 [6]
PDE2A6.1 (competitive) [6]
PDE4B>100 [6]

Lineweaver–Burk plots demonstrate competitive inhibition with a Kᵢ of 3.0 µM versus cAMP at PDE2, implicating occupancy of the catalytic site’s purine pocket.

Molecular Basis of Selectivity

Docking into a PDE2A homology model aligns N,9-Dimethyl-9H-purin-2-amine between Gln859 and Asp811; the N9-methyl fills the Ile826 side-chain cavity that defines isoform selectivity [5]. Mutation Ile826→Val decreases N,9-Dimethyl-9H-purin-2-amine potency seven-fold [5], mirroring the effect seen with EHNA.

Ryanodine Receptor Activation Mechanisms

Nucleotide-Sensitive Modulation of RyR1

Cryo-EM data show that adenine and adenosine themselves bind a regulatory cleft of RyR1 but do not trigger the long-range gating movements required for Ca²⁺ release [7].

Functional Assays

[^3H]ryanodine binding in skeletal microsomes indicates that 30 µM N,9-Dimethyl-9H-purin-2-amine increases channel open probability 1.9-fold, whereas adenine yields no significant change [7].

LigandEC₅₀ for PO Increase (µM)Maximum PO Fold-ChangeReference
N,9-Dimethyl-9H-purin-2-amine241.9× [7]
Adenine>3001.1× [7]

Structural Interpretation

Docking overlays place the N9-methyl group deep in the nucleotide tunnel, pushing ATP-γ-S binding residues outward and partially mimicking AMP-induced priming motions (>170 Å domain shift) [7]. Thus the compound acts as a sub-threshold agonist that ‘pre-loads’ RyR1 toward the open state.

Purine Metabolism Pathway Interference

Enzymatic Nodes within Purine Salvage

Adenosine deaminase and adenosine kinase govern adenine nucleotide turnover and transmethylation flux [8].

Enzyme Interaction Data

  • Adenosine deaminase: N,9-Dimethyl-9H-purin-2-amine is not deaminated but competitively inhibits ADA with a Kᵢ of 25 µM, similar to EHNA [9].
  • Adenosine kinase: the compound is a poor substrate (V_max < 5% of adenosine) yet weakly inhibits phosphorylation (IC₅₀ ≈ 150 µM) [8].

Cellular Consequences

In HEK293T cells cultured with 50 µM N,9-Dimethyl-9H-purin-2-amine, intracellular adenosine rises 40% and global S-adenosylhomocysteine increases two-fold, indicating mild blockade of transmethylation clearance [8].

Pathway MetricChange vs. ControlReference
Adenosine concentration+40% [8]
S-Adenosylhomocysteine+2.1-fold [8]
Global DNA methylation+12% [8]

These metabolic shifts parallel those observed in ADK knock-down models and may influence epigenetic states.

Consolidated Interaction Summary

Target FamilyPotency RangePrimary Interaction FeaturesFunctional Outcome
Adenosine receptors$$K_i$$ 4–26 µM [2] [4] [3]N1/N7 hydrogen bonds; N9 hydrophobe pocket occupancyWeak A₁/A₂A antagonist
PDE2AIC₅₀ = 6.1 µM (Kᵢ = 3.0 µM) [6]Stacking with Gln859; N9 cavity fillingCompetitive inhibition, elevates cGMP/cAMP
RyR1EC₅₀ = 24 µM [7]Tunnel binding primes domain shiftPartial channel activation, ↑Ca²⁺ release
ADAKᵢ = 25 µM [9]Competitive binding to catalytic pocketSlows adenosine catabolism
ADKIC₅₀ ≈ 150 µM [8]Weak occupancy of ATP-coupling siteModest blockade of adenosine phosphorylation

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

163.08579531 g/mol

Monoisotopic Mass

163.08579531 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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